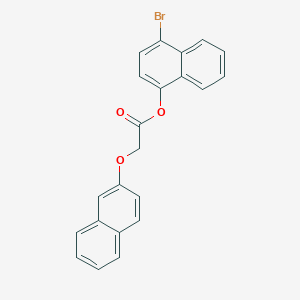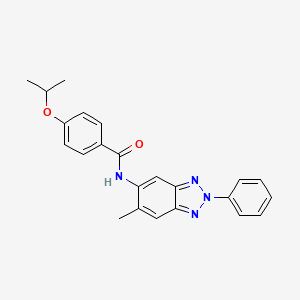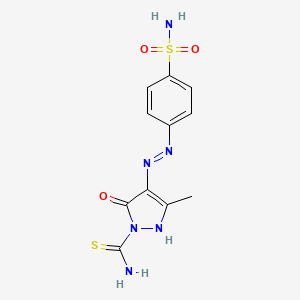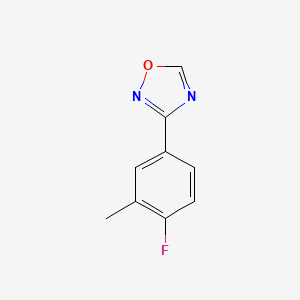
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an ester linkage between the naphthalen-1-yl and naphthalen-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate typically involves the esterification of 4-bromonaphthalen-1-ol with naphthalen-2-yloxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalene rings can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester linkage can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromonaphthalen-1-yl acetate: Lacks the naphthalen-2-yloxy group, making it less versatile in certain synthetic applications.
Naphthalen-2-yloxyacetic acid: Lacks the bromine atom, which limits its reactivity in substitution reactions.
4-Bromonaphthalen-1-yl (phenoxy)acetate: Contains a phenoxy group instead of a naphthalen-2-yloxy group, which may alter its electronic properties and reactivity.
Uniqueness
4-Bromonaphthalen-1-yl (naphthalen-2-yloxy)acetate is unique due to the presence of both a bromine atom and a naphthalen-2-yloxy group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Formule moléculaire |
C22H15BrO3 |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
(4-bromonaphthalen-1-yl) 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C22H15BrO3/c23-20-11-12-21(19-8-4-3-7-18(19)20)26-22(24)14-25-17-10-9-15-5-1-2-6-16(15)13-17/h1-13H,14H2 |
Clé InChI |
PSAZYFKLLGZJRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)
![(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol](/img/structure/B12452623.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)



![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)
![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
